molecular formula C12H18ClNO B6207478 rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis CAS No. 2703749-38-4

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

Cat. No.: B6207478
CAS No.: 2703749-38-4
M. Wt: 227.7
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Description

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis: is a chemical compound with the molecular formula C12H18ClNO It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis typically involves the following steps:

    Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring structure.

    Introduction of the phenyl group: A phenyl group is introduced at the 4-position of the oxane ring through a substitution reaction.

    Amination: The methanamine group is introduced at the 1-position of the oxane ring.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxane derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine free base: Similar structure but without the hydrochloride salt.

    rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine acetate: Similar structure with an acetate salt instead of hydrochloride.

    rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine sulfate: Similar structure with a sulfate salt.

Uniqueness: rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

CAS No.

2703749-38-4

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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